![molecular formula C18H20N4O2 B2803801 tert-butyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 835910-24-2](/img/structure/B2803801.png)

tert-butyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

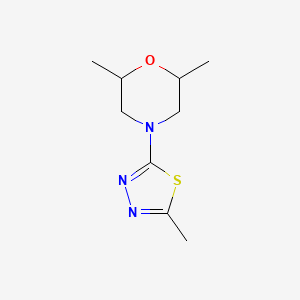

Tert-butyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the pyrrolo[2,3-b]quinoxaline family, which is known for its diverse biological activities.

Aplicaciones Científicas De Investigación

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Ligand

- BTTAA (tert-butyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate) serves as a next-generation, water-soluble ligand for CuAAC reactions . CuAAC is a powerful click chemistry method used for bioconjugation, drug discovery, and materials science. BTTAA accelerates reaction rates and minimizes cell cytotoxicity during this process.

Biological Precursor to Natural Products

- BTTAA is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These compounds have diverse pharmacological activities, including anticancer, anti-inflammatory, antinociceptive, and analgesic effects . Researchers explore BTTAA’s role in synthesizing these valuable natural products.

Synthesis of Prenyl Indole Derivatives

- Intermediate products derived from BTTAA can be useful for synthesizing prenyl indole derivatives . These derivatives often exhibit interesting biological properties and are relevant in drug development.

Anticancer and Antiproliferative Studies

- Indole derivatives, including BTTAA, have been investigated for their anticancer potential. Researchers explore their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction . BTTAA’s unique structure may contribute to its activity in this context.

Anti-Inflammatory and Analgesic Properties

- Indole compounds are known for their anti-inflammatory and analgesic effects . BTTAA’s structure suggests it could be relevant in modulating pain pathways or inflammatory responses.

Propiedades

IUPAC Name |

tert-butyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-5-10-22-15(19)13(17(23)24-18(2,3)4)14-16(22)21-12-9-7-6-8-11(12)20-14/h5-9H,1,10,19H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEBYNNKONSBSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC=C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2803723.png)

![2',3'-Dihydrospiro {cyclopropane-1,1'-pyrrolo[2,3-c]pyridine}dihydrochloride](/img/structure/B2803724.png)

![4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2803728.png)

![7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)

![5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2803737.png)